molecular formula C6H13NOS B1614699 4-Morpholineethanethiol CAS No. 4542-46-5

4-Morpholineethanethiol

Cat. No.: B1614699
CAS No.: 4542-46-5
M. Wt: 147.24 g/mol
InChI Key: YZVWMFBVTTUSAW-UHFFFAOYSA-N
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Description

4-Morpholineethanethiol is an organic compound characterized by the presence of a morpholine ring attached to an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanethiol typically involves the reaction of morpholine with ethylene sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the morpholine nitrogen on the ethylene sulfide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.

    Substitution: Substitution reactions involve the replacement of the thiol group with other functional groups using reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research has indicated its potential in drug development, especially in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Morpholineethanethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

    Methanethiol: A simpler thiol with a single carbon atom attached to the sulfur.

    Ethanethiol: Similar to methanethiol but with an additional carbon atom.

    2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in chemical reactions.

Uniqueness of 4-Morpholineethanethiol: this compound is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. The combination of the morpholine ring and the thiol group makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-morpholin-4-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c9-6-3-7-1-4-8-5-2-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVWMFBVTTUSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063514
Record name 4-Morpholineethanethiol
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Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4542-46-5
Record name 4-Morpholineethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4542-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineethanethiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanethiol
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Record name 4-Morpholineethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholin-4-ylethylthiol
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Synthesis routes and methods

Procedure details

The plant for the continuous synthesis consisted of a cascade of three reaction vessels 120, 122 and 124 with cooling jacket 100, stirrer 101, nitrogen inlet 102 and the vessels had outlet tubes 105, 126 and 128. In vessel 120 there is located inlet tube 103 for the ethylene oxide as well as inlet tube 104 for the KSCN solution with branch line 130 through which the toluene is introduced. There is connected to vessel 124 a cooler 132, a separator 134, an extraction column 136 and a plate reactor 138. Reaction vessels 120, 122 and 124 for safety purposes, were held under a nitrogen pressure of 3 atmosphere absolute during the reaction. There were pumped into vessel 120 every hour through line 104 and line 140 a solution of 3.88 kilograms of potassium thiocyanate in 5.5 liters of water as well as 8.0 liters of toluene containing 20 grams of butyl mercaptan and through line 103 1.94 kilograms of ethylene oxide (also every hour). Vessel 120 was filled to such an extent with stirring and cooling to + 20°C. that the average residence time was about 1 hour. The reaction mixture then went through line 105 to vessel 122 and subsequently through line 126 to vessel 124 and then into cooler 132 and from there was pumped through line 106 into the phase separator 134. In vessels 122 and 12 the average residence time was also 1 hour, the temperature was held, for example, in vessel 122 to + 30°C. and in vessel 124 to + 40°C. In the cooler 132 the reaction mixture was cooled to + 15°C. and in phase separator 134 there was a continuous separation of the aqueous phase from the toluene phase. The toluene solution was pumped through line 107 into the extraction column 136 and washed by countercurrent flowing 5% aqueous sodium chloride which was introduced through line 108. Thereupon the contents of extraction column 136 was suitably maintained in motion by a pulsation pump 144 which favors the material exchange in the extraction. The sodium chloride solution flows out through line 109 and can, for example, be combined with the aqueous phase that flows off from separator 134 through line 110. Subsequently the toluene solution is pumped through line 111 into the reactor 138 (for example a plate reactor) having stirrer 113. At this place the toluene solution is mixed with the morpholine that is fed in through line 112 at a rate of 2.78 kilograms per hour. The reactor 138 is, for example, heated with steam at 0.3 atmospheres absolute to 100° to 110°C. The average residence time in reactor 138 is generally 2 hours. The hot reaction mixture is subsequently fed through the line 114 to the distillation unit. The yield corresponded to that of the discontinuous example, i.e., each hour there were produced about 4.35 kilograms of morpholinoethylmercaptan.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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Reaction Step One
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potassium thiocyanate
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8 L
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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